Cas no 1448029-24-0 (ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate)
![ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate structure](https://ja.kuujia.com/scimg/cas/1448029-24-0x500.png)
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate 化学的及び物理的性質
名前と識別子
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- GKKWZWLHKIRUSC-UHFFFAOYSA-N
- ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate
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- インチ: 1S/C16H21BrN2O4/c1-2-22-15(21)6-5-14(20)19-10-7-12(8-11-19)23-16-13(17)4-3-9-18-16/h3-4,9,12H,2,5-8,10-11H2,1H3
- InChIKey: GKKWZWLHKIRUSC-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CCC(N1CCC(OC2=NC=CC=C2Br)CC1)=O
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-4861-2mg |
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1448029-24-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6359-4861-5mg |
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1448029-24-0 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6359-4861-2μmol |
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1448029-24-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6359-4861-5μmol |
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1448029-24-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6359-4861-3mg |
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1448029-24-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6359-4861-100mg |
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1448029-24-0 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6359-4861-10mg |
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1448029-24-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6359-4861-75mg |
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1448029-24-0 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6359-4861-40mg |
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1448029-24-0 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6359-4861-20μmol |
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1448029-24-0 | 20μmol |
$118.5 | 2023-09-09 |
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoateに関する追加情報
Professional Introduction to Ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate (CAS No. 1448029-24-0)
Ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate, with the CAS number 1448029-24-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense study for its pharmacological properties. The structure of this molecule is characterized by a combination of functional groups that contribute to its unique chemical and biological characteristics.
The molecular framework of Ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate includes a piperidine ring, a brominated pyridine moiety, and an ester group, all of which are strategically positioned to interact with biological targets. The presence of the bromopyridine substituent is particularly noteworthy, as it has been widely explored in medicinal chemistry for its ability to modulate various biological pathways. This region of the molecule is often involved in binding interactions with proteins and enzymes, which can lead to therapeutic effects.
In recent years, there has been a surge in research focused on developing novel compounds that can interact with specific biological targets to treat a variety of diseases. The piperidine ring in Ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate is known to be a privileged scaffold in drug design, offering a balance between structural flexibility and binding affinity. This has led to its incorporation in numerous drug candidates that are currently undergoing preclinical and clinical evaluations.
The ester group at the terminal position of the molecule not only contributes to its solubility but also serves as a site for further chemical modification. This versatility allows researchers to derivatize the compound into more complex molecules with enhanced pharmacological properties. The synthesis of such derivatives often involves strategic modifications that aim to improve bioavailability, reduce toxicity, and enhance target specificity.
One of the most compelling aspects of Ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate is its potential application in the treatment of neurological disorders. The bromopyridine moiety has been shown to interact with receptors and ion channels that are implicated in conditions such as epilepsy and depression. Preclinical studies have demonstrated that compounds with similar structural features can modulate neurotransmitter release and receptor activity, leading to therapeutic benefits.
The growing body of evidence supporting the biological activity of this compound has prompted researchers to explore its potential in other therapeutic areas as well. For instance, the ability of the bromopyridine group to engage with various biological targets suggests that it may have applications in oncology and inflammation. By targeting specific enzymes and signaling pathways, this compound could potentially inhibit tumor growth or reduce inflammatory responses.
The synthesis of Ethyl 4-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-4-oxobutanoate involves multiple steps that require careful optimization to ensure high yield and purity. The key steps typically include condensation reactions, nucleophilic substitutions, and functional group transformations. Each step must be meticulously controlled to avoid side reactions that could compromise the integrity of the final product.
In conclusion, Ethyl 4-{4-[(3-bromopyridin-2-yloxy)piperidin-1-yloxy]-}butanone (CAS No. 1448029240) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive molecule for drug discovery efforts aimed at treating neurological disorders and other conditions. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in the development of next-generation therapeutics.
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